4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17(2)18-8-10-20(11-9-18)27(24,25)22-12-13-23-14-15-26-21(16-23)19-6-4-3-5-7-19/h3-11,17,21-22H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIFJLUUEHGPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Cumene
The 4-isopropylbenzenesulfonyl chloride intermediate is synthesized via chlorosulfonation of cumene (isopropylbenzene). This reaction involves treating cumene with chlorosulfonic acid ($$ \text{HSO}_3\text{Cl} $$) under controlled conditions:
$$
\text{C}6\text{H}5\text{C}(\text{CH}3)2 + \text{HSO}3\text{Cl} \xrightarrow{0-5^\circ \text{C}} \text{C}6\text{H}4(\text{C}(\text{CH}3)2)\text{SO}2\text{Cl} + \text{HCl} \uparrow
$$
Optimization Notes :
- Temperature control ($$ 0-5^\circ \text{C} $$) prevents polysubstitution.
- Yields typically exceed 70% with excess chlorosulfonic acid (3–5 eq).
Synthesis of 2-(2-Phenylmorpholino)ethylamine
Morpholine Ring Formation
The 2-phenylmorpholine scaffold is constructed via acid-catalyzed cyclization of 2-phenyl-1,2-ethanediol and ethanolamine:
$$
\text{C}6\text{H}5\text{CH}(\text{OH})\text{CH}2\text{OH} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{C}6\text{H}5\text{-Morpholine} + 2\text{H}_2\text{O}
$$
Key Conditions :
Introduction of Ethylamine Side Chain
The morpholine derivative undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of potassium carbonate:
$$
\text{C}6\text{H}5\text{-Morpholine} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}6\text{H}5\text{-Morpholine-CH}2\text{CH}2\text{NH}2 + \text{KCl} + \text{CO}_2 \uparrow
$$
Optimization :
- Dimethylformamide (DMF) as solvent enhances solubility.
- Reaction time: 12–16 hours at $$ 80^\circ \text{C} $$.
- Yield: 45–55% after column chromatography (silica gel, $$ \text{CH}2\text{Cl}2/\text{MeOH} $$).
Sulfonamide Coupling Reaction
The final step involves nucleophilic acyl substitution between 4-isopropylbenzenesulfonyl chloride and 2-(2-phenylmorpholino)ethylamine:
$$
\text{C}6\text{H}4(\text{C}(\text{CH}3)2)\text{SO}2\text{Cl} + \text{C}6\text{H}5\text{-Morpholine-CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{Target Compound} + \text{Et}3\text{N}\cdot\text{HCl}
$$
Reaction Parameters :
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
- Base: Triethylamine (2.5 eq) to neutralize $$ \text{HCl} $$.
- Temperature: $$ 0^\circ \text{C} $$ to room temperature, 2–4 hours.
- Yield: 65–75% after recrystallization (ethanol/water).
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Adapting methods from fluorophenyl morpholine sulfonamide syntheses, microwave irradiation ($$ 300\ \text{W}, 65^\circ \text{C} $$) reduces coupling reaction time to 10–15 minutes with comparable yields (70–72%).
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative coupling and cleavage, though this approach remains exploratory for this compound.
Analytical Characterization
| Technique | Key Data |
|---|---|
| $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) | δ 1.25 (d, 6H, $$ J = 6.8\ \text{Hz} $$), 2.70–3.10 (m, 8H, morpholine), 3.55 (t, 2H, $$ J = 5.2\ \text{Hz} $$), 7.20–7.45 (m, 9H, aromatic) |
| $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$) | δ 23.1 (CH$$ _3 $$), 34.5 (C(CH$$ _3 $$)$$ _2 $$), 52.8–54.2 (morpholine), 126.5–144.2 (aromatic) |
| IR (KBr) | 3270 cm$$ ^{-1} $$ (N–H), 1320, 1150 cm$$ ^{-1} $$ (S=O), 1240 cm$$ ^{-1} $$ (C–N) |
| MS (ESI) | [M+H]$$ ^+ $$ m/z 443.2 (calc. 443.6) |
Challenges and Mitigation Strategies
- Low Morpholine Cyclization Yields :
- Sulfonyl Chloride Hydrolysis :
- Amine Side Reactions :
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of 4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
This compound is a sulfonamide compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structural features, including the phenylmorpholino moiety, may confer additional biological activity and improved pharmacokinetic properties compared to other sulfonamides.
Chemistry
This compound serves as a building block in synthesizing more complex molecules, especially in developing new pharmaceuticals. The synthesis typically involves preparing a benzenesulfonamide core through sulfonation of benzene, followed by introducing an isopropyl group via Friedel-Crafts alkylation. The phenylmorpholino moiety is then introduced through a nucleophilic substitution reaction, where the morpholine ring is formed by reacting phenylamine with ethylene oxide under controlled conditions. In industrial settings, production involves scaling up laboratory synthesis methods, optimizing reaction conditions (temperature, pressure, catalysts), and employing continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Biology
This compound is studied for its potential as an antimicrobial agent, given the known efficacy of sulfonamides in inhibiting bacterial growth. The mechanism of action likely involves inhibiting folic acid synthesis in bacteria, similar to other sulfonamides. This inhibition occurs through competitive binding to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, a precursor to folic acid.
Medicine
This compound is investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties. Recent studies have highlighted the anticancer potential of sulfonamide derivatives, demonstrating significant cytotoxicity against various cancer cell lines.
Anticancer Activity
Sulfonamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.2 |
| A549 (Lung Cancer) | 4.5 |
These findings suggest that this compound could exhibit comparable or superior activity against these cell lines. The biological activity of this compound may involve several mechanisms, including the inhibition of enzymes such as carbonic anhydrases and histone deacetylases, which are involved in cancer progression and inflammation. Additionally, the morpholino group may interact with specific receptors or transporters, influencing cellular signaling pathways.
Industry
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound likely inhibits the synthesis of folic acid in bacteria, a mechanism similar to other sulfonamides. This inhibition occurs through competitive binding to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, a precursor to folic acid.
Comparison with Similar Compounds
Key Observations :
- Morpholine vs. Piperidine Rings: The target compound incorporates a 2-phenylmorpholino group, while compound 2i () uses a tetramethylpiperidine moiety. Morpholine rings typically confer better aqueous solubility compared to piperidine derivatives due to their oxygen atom .
- Substituent Positioning : The isopropyl group at the 4-position in the target compound contrasts with the 5-isopropyl, 2-methoxy, and 4-methyl groups in ’s analog, which may influence steric hindrance and binding interactions .
- Linker Flexibility: Compound 11 () employs an ethoxy-ethoxy linker, enhancing conformational flexibility compared to the rigid phenylmorpholinoethyl chain in the target compound .
Computational and Theoretical Insights
- Density Functional Theory (DFT) : underscores the importance of exact-exchange terms in DFT for accurate thermochemical predictions, which could guide computational studies of the target compound’s stability and electronic properties .
- Docking Studies : AutoDock Vina () has been used to predict binding modes of sulfonamides with biological targets. For example, morpholine-containing analogs may exhibit enhanced binding to enzymes like carbonic anhydrase due to polar interactions .
Structural Characterization Tools
- Crystallography: Programs like SHELX () and ORTEP () are critical for resolving sulfonamide crystal structures.
Biological Activity
4-Isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including carbonic anhydrases and histone deacetylases, which are involved in cancer progression and inflammation .
- Receptor Modulation : The morpholino group may interact with specific receptors or transporters, influencing cellular signaling pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.2 |
| A549 (Lung Cancer) | 4.5 |
These values suggest that this compound could exhibit comparable or superior activity against these cell lines.
Anti-inflammatory Effects
Sulfonamide derivatives are also known for their anti-inflammatory properties. Studies indicate that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various sulfonamide derivatives on a panel of cancer cell lines. The results indicated that modifications to the sulfonamide structure significantly influenced their antiproliferative activity .
- Animal Models : In a murine model of inflammation, a related compound demonstrated reduced paw swelling and lower levels of inflammatory markers compared to controls, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings
Recent research has focused on optimizing the biological activity of sulfonamide derivatives through structural modifications. For example:
- Structure-Activity Relationship (SAR) studies have shown that altering substituents on the benzene ring can enhance selectivity and potency against specific cancer types.
- Combination Therapies : Investigations into combining this compound with existing chemotherapeutics have revealed synergistic effects, enhancing overall efficacy while potentially reducing side effects.
Q & A
Q. What are the common synthetic routes for 4-isopropyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including sulfonylation of the benzenesulfonyl chloride intermediate followed by nucleophilic substitution with the morpholino-ethylamine derivative. Key steps require precise control of reaction conditions (e.g., anhydrous solvents, temperature gradients, and stoichiometric ratios). For example, coupling the sulfonyl chloride with the amine moiety often employs dichloromethane as a solvent at 0–5°C to minimize side reactions. Optimization strategies include real-time monitoring via thin-layer chromatography (TLC) and adjusting pH to enhance intermediate stability .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is critical for confirming regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH-) and morpholine rings. Purity assessment often combines HPLC with UV detection and elemental analysis. For intermediates, TLC with iodine vapor visualization provides rapid feedback .
Q. How is the crystallographic structure of this compound determined, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL software is used for refinement, employing full-matrix least-squares methods. Challenges include resolving disordered solvent molecules and anisotropic thermal motion in the isopropyl group. Hydrogen bonding networks between sulfonamide and morpholine moieties are analyzed using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
